molecular formula C24H23N5O2 B2922303 (Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide CAS No. 955532-59-9

(Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide

Cat. No.: B2922303
CAS No.: 955532-59-9
M. Wt: 413.481
InChI Key: UGVUIWRSHOGHCS-QXMHVHEDSA-N
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Description

(Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide is a complex organic compound characterized by its unique structural features, including a pyrazolo[3,4-d]pyrimidine core, a phenylacrylamide moiety, and a 2-methylbenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the 2-methylbenzyl group: This step often involves nucleophilic substitution reactions where the pyrazolo[3,4-d]pyrimidine intermediate reacts with a 2-methylbenzyl halide.

    Formation of the phenylacrylamide moiety: This can be synthesized via a condensation reaction between an appropriate amine and a phenylacrylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry techniques, and rigorous purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 2-methylbenzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the pyrazolo[3,4-d]pyrimidine core, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazolo[3,4-d]pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the 2-methylbenzyl group can yield benzaldehyde, while reduction of the carbonyl groups can produce corresponding alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Studies may focus on its efficacy in treating diseases such as cancer, inflammation, or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals. Its stability and reactivity profile make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of (Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound may inhibit or activate these targets, leading to a therapeutic effect. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism fully.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide
  • (Z)-N-(2-(5-(2-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide

Uniqueness

The uniqueness of (Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide lies in its specific substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the 2-methylbenzyl group, in particular, may enhance its binding affinity to certain targets or alter its pharmacokinetic properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(Z)-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2/c1-18-7-5-6-10-20(18)16-28-17-26-23-21(24(28)31)15-27-29(23)14-13-25-22(30)12-11-19-8-3-2-4-9-19/h2-12,15,17H,13-14,16H2,1H3,(H,25,30)/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVUIWRSHOGHCS-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)/C=C\C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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